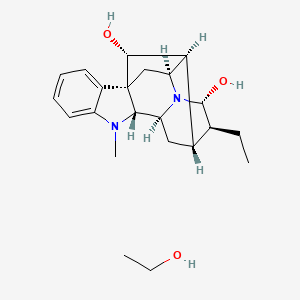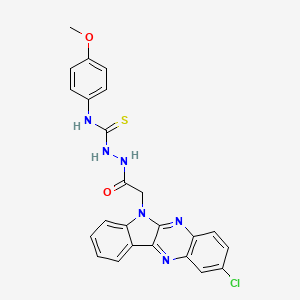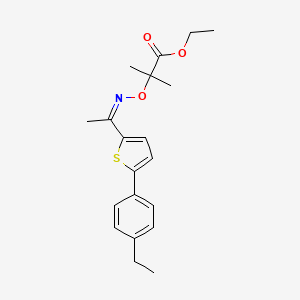
Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes multiple functional groups such as thioethers, esters, and organotin moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate typically involves multi-step organic synthesis. The process begins with the preparation of the decyl and dodecyl precursors, followed by the introduction of the thioether and ester functionalities. The final step involves the incorporation of the organotin moiety under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
化学反应分析
Types of Reactions
Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The organotin moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether groups can yield sulfoxides or sulfones, while reduction of the ester groups can produce alcohols.
科学研究应用
Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty polymers and as an additive in coatings and paints.
作用机制
The mechanism of action of Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves its interaction with molecular targets through its functional groups. The thioether and ester groups can form hydrogen bonds and van der Waals interactions with target molecules, while the organotin moiety can coordinate with metal ions and other ligands. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate: shares similarities with other organotin compounds such as tributyltin oxide and triphenyltin chloride.
Thiocarbonyl Compounds: These compounds have similar reactivity due to the presence of thiocarbonyl groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and an organotin moiety. This allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
83898-45-7 |
|---|---|
分子式 |
C51H100O6S3Sn |
分子量 |
1024.2 g/mol |
IUPAC 名称 |
decyl 3-[bis[(3-decoxy-3-oxopropyl)sulfanyl]-dodecylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C13H26O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;1-3-5-7-9-11-12-10-8-6-4-2;/h3*16H,2-12H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3 |
InChI 键 |
SYUDBSXLEWBGBL-UHFFFAOYSA-K |
规范 SMILES |
CCCCCCCCCCCC[Sn](SCCC(=O)OCCCCCCCCCC)(SCCC(=O)OCCCCCCCCCC)SCCC(=O)OCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















